molecular formula C19H13ClFNO3S B5986040 4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide

Cat. No.: B5986040
M. Wt: 389.8 g/mol
InChI Key: VFOUBXDUUUGJSK-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C19H13ClFNO3S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a fluorobenzoyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonamide and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the 4-fluorobenzoyl chloride leads to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluorobenzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is used in studies to investigate its effects on biological systems, including its potential as an antibacterial or anticancer agent.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide: This compound has a similar structure but with an additional chloro group on the phenyl ring.

    4-chloro-N-(4-fluorophenyl)benzenesulfonamide: This compound lacks the benzoyl group, making it structurally simpler.

Uniqueness

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide is unique due to the presence of both the chloro and fluorobenzoyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO3S/c20-15-5-11-18(12-6-15)26(24,25)22-17-9-3-14(4-10-17)19(23)13-1-7-16(21)8-2-13/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOUBXDUUUGJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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